4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-hydroxycyclohexyl)carbamoyl]butanoic acid
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Overview
Description
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-hydroxycyclohexyl)carbamoyl]butanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, a hydroxycyclohexyl group, and a butanoic acid backbone. This compound is often used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-hydroxycyclohexyl)carbamoyl]butanoic acid typically involves multiple steps:
Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amine group. This is usually done using Fmoc chloride in the presence of a base like triethylamine.
Coupling Reaction: The protected amine is then coupled with a hydroxycyclohexyl carboxylic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Fmoc group is removed using a base like piperidine, revealing the free amine group.
Final Coupling: The free amine is then coupled with butanoic acid under similar conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The product is purified using techniques like crystallization, distillation, or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxycyclohexyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-hydroxycyclohexyl)carbamoyl]butanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Investigated for potential therapeutic applications, including drug design and development.
Biological Studies: Used in studies involving enzyme-substrate interactions and protein folding.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-hydroxycyclohexyl)carbamoyl]butanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine, allowing selective reactions at other sites. The hydroxycyclohexyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid: Lacks the hydroxycyclohexyl group, making it less versatile in certain applications.
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid: Contains a methoxy group instead of a hydroxycyclohexyl group, affecting its reactivity and interactions.
Uniqueness
The presence of both the Fmoc group and the hydroxycyclohexyl group in 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-hydroxycyclohexyl)carbamoyl]butanoic acid makes it unique. This combination allows for selective protection and deprotection steps in peptide synthesis and provides additional sites for interaction in biological systems.
Properties
Molecular Formula |
C26H30N2O6 |
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Molecular Weight |
466.5 g/mol |
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-hydroxycyclohexyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C26H30N2O6/c29-23-12-6-5-11-21(23)27-25(32)22(13-14-24(30)31)28-26(33)34-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20-23,29H,5-6,11-15H2,(H,27,32)(H,28,33)(H,30,31) |
InChI Key |
SBKAZBIJFYDVMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origin of Product |
United States |
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